REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-])=O)=[C:6]([N:8]([CH2:12][C:13](O)=[O:14])[CH:9]([CH3:11])[CH3:10])[CH:7]=1>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:16][C:13](=[O:14])[CH2:12][N:8]2[CH:9]([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)N(C(C)C)CC(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 90° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the acetic acid was evaporated
|
Type
|
EXTRACTION
|
Details
|
The remaining slurry was extracted with CH2Cl2 (3×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2N(CC(NC2=CC1)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |